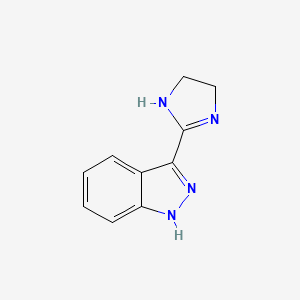

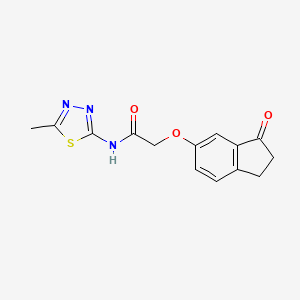

![molecular formula C16H18N2O5S B2568534 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-37-5](/img/structure/B2568534.png)

2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H18N2O5S . It is used for pharmaceutical testing and is available as a high-quality reference standard .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación

Catalytic Applications

The compound has been involved in the development of polymerization catalysts. For example, Skupov et al. (2007) described the use of related compounds in the creation of palladium-based catalysts for polymerizing ethylene with acrylates or norbornenes. High molecular weight polymers were obtained, showcasing the potential application of such compounds in catalysis (Skupov et al., 2007).

Synthesis of Triazole Derivatives

Mansueto et al. (2014) explored the synthesis of 1,2,4-triazole derivatives using compounds with a methoxy group, similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate. Their research opens up alternative approaches for synthesizing various triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Mansueto et al., 2014).

Development of Redox Systems

Tsuji et al. (1999) reported the development of a sterically protecting group that features a reversible redox site. This was applied in constructing a novel redox system composed of diphosphene and triarylamine units, where compounds similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate were used. Such research highlights the potential of these compounds in developing advanced redox systems (Tsuji et al., 1999).

Electroactive Hybridization Indicators in Biosensors

Ozkan-Ariksoysal et al. (2010) developed an electrochemical DNA-based sensor to detect interactions between certain compounds, including derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and DNA sequences. This illustrates the application of these compounds in developing biosensors for detecting specific molecular interactions (Ozkan-Ariksoysal et al., 2010).

Exploring Optoelectronic Properties for OLED Materials

Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate for potential use as materials in organic light-emitting diodes (OLEDs). This research underscores the significance of such compounds in the field of materials science, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).

Propiedades

IUPAC Name |

[2-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-7-5-4-6-14(15)16(19)17-12-8-10-13(22-3)11-9-12/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBSHPTEYWUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethylamine hydrochloride](/img/structure/B2568452.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)